

Engeletin NF- κ B signaling pathway inhibition

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Compound Focus: Engeletin

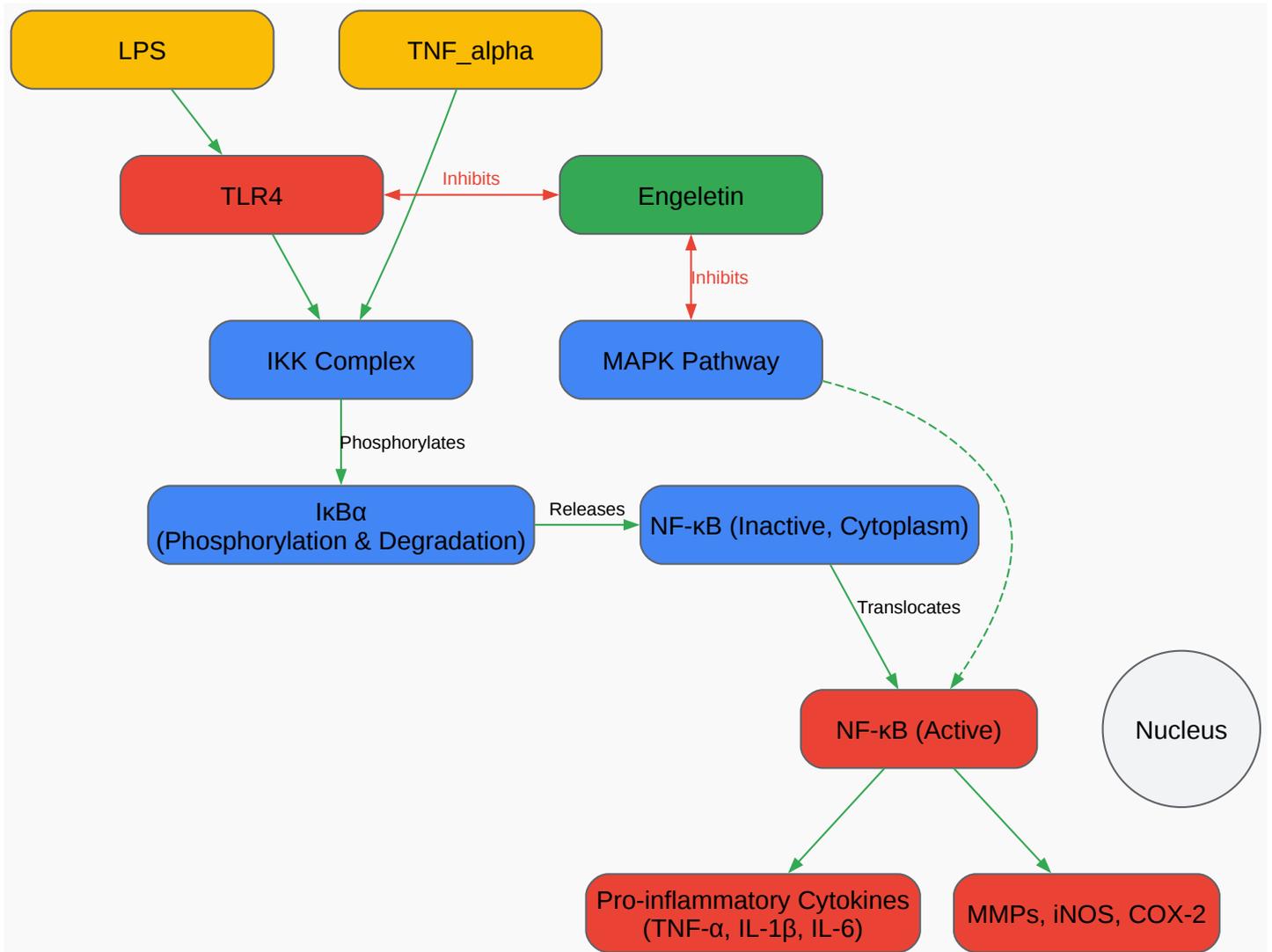
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Core Mechanism of NF- κ B Pathway Inhibition

Engeletin primarily exerts its anti-inflammatory effects by targeting key points in the NF- κ B signaling cascade, as illustrated below. Multiple studies confirm its action on the **TLR4-regulated NF- κ B pathway** and its interaction with the **MAPK pathway** [1] [2] [3].



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Engeletin inhibition of *NF-κB* and *MAPK* signaling pathways.

The diagram shows that **engeletin**'s inhibition is multi-faceted:

- **Direct Interaction with TLR4:** Molecular docking studies indicate **engeletin** forms a highly stable bond with the Toll-like receptor 4 (TLR4), preventing its activation by stimuli like LPS [1].

- **Inhibition of IKK/I κ B Phosphorylation:** **Engeletin** suppresses the activation of the IKK complex, reducing phosphorylation and degradation of I κ B α . This prevents the release and nuclear translocation of NF- κ B (primarily the p65 subunit) [2] [4].
- **Cross-talk with MAPK Pathway:** **Engeletin** also inhibits the phosphorylation of key MAPK pathway proteins (p38, JNK, ERK), which synergistically contributes to reduced NF- κ B activation and pro-inflammatory gene expression [2].

Quantitative Data and Efficacy Across Disease Models

The table below summarizes key experimental findings that demonstrate **engeletin's** efficacy in inhibiting NF- κ B signaling across different biological systems.

Disease Model	Experimental System	Key Findings Related to NF- κ B Inhibition	Signaling Pathways Involved
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| **Crohn's-like Colitis** [1] | TNBS-induced murine model; RAW264.7 macrophages | • Alleviated inflammatory symptoms & improved barrier integrity • Inhibited TNF- α , IL-1 β , IL-6 expression • Inhibited M1 macrophage polarization | TLR4/NF- κ B | | **Intervertebral Disc Degeneration** [2] | TNF- α -induced rat nucleus pulposus cells; Rat puncture model | • Reduced expression of iNOS, COX-2, IL-1 β , IL-6 • Downregulated MMP-3, MMP-9, MMP-13 • Inhibited phosphorylation of IKK, I κ B α , p65, p38, JNK, ERK | NF- κ B / MAPK | | **Myocardial Ischemia-Reperfusion** [4] | H9c2 cells (Hypoxia/Reoxygenation); Rat LAD model | • Suppressed IL-1 β , IL-6, TNF- α • Downregulated phosphorylation of p65 (NF- κ B subunit) • Activated the Nrf2 antioxidant pathway | NF- κ B / Nrf2 | | **Experimental Colitis (IBD)** [5] | DSS-induced murine model; Colonic organoids | • Suppressed NF- κ B-mediated inflammation • Activated AMPK/SIRT1/PGC-1 α signaling (mitochondrial protection) | NF- κ B / AMPK/SIRT1/PGC-1 α |

Detailed Experimental Protocols

For researchers looking to replicate or build upon these findings, here are the methodologies for key experiments.

In Vitro Assessment in Macrophages

- **Cell Line:** RAW264.7 murine macrophages [1].
- **Pre-treatment:** Cells are pre-treated with **engeletin** (e.g., 1-2 hours) at varying concentrations.
- **Stimulation:** Inflammation is induced using Lipopolysaccharide (LPS), typically at 100 ng/mL to 1 µg/mL, to activate the TLR4/NF-κB pathway.
- **Key Analyses:**
 - **qPCR/Western Blot:** Measure mRNA and protein levels of TNF-α, IL-1β, IL-6, iNOS, and COX-2 [1] [2].
 - **Western Blot/Confocal Microscopy:** Analyze phosphorylation levels of IKK, IκBα, and p65, and monitor p65 nuclear translocation [2].
 - **Flow Cytometry:** Assess M1/M2 macrophage polarization using surface markers (CD86 for M1) [1].

In Vivo Model of Colitis

- **Animal Model:** BALB/c or C57BL/6 mice [1] [5].
- **Colitis Induction:**
 - **TNBS Model:** Intrarectal administration of 2,4,6-trinitrobenzene sulfonic acid (TNBS) in ethanol [1].
 - **DSS Model:** Administer 2.5-3% dextran sulfate sodium (DSS) in drinking water for 7 days [5].
- **Treatment:** **Engeletin** is administered daily via oral gavage. Doses of **10, 20, and 40 mg/kg** are commonly used to establish a dose-response [5].
- **Disease Assessment:**
 - **Daily Monitoring:** Body weight, stool consistency, and fecal blood to calculate a Disease Activity Index (DAI) [5].
 - **Endpoint Analysis:** Colon length measurement, histopathological scoring of H&E-stained sections, and analysis of inflammatory cytokines via ELISA or qPCR [1] [5].

Molecular Docking Analysis

- **Objective:** To predict the binding affinity and interaction between **engeletin** and the TLR4 receptor [1].
- **Procedure:**
 - Obtain the 3D crystal structure of the TLR4 protein from a protein data bank (e.g., PDB).
 - Prepare the **engeletin** molecular structure in a suitable format.
 - Perform docking simulations using software like AutoDock Vina.
 - Analyze the resulting binding pose, binding energy, and specific amino acid interactions (e.g., hydrogen bonds, hydrophobic interactions).

Future Research and Development

While the evidence for **engeletin**'s mechanism is robust, its development faces challenges, primarily its **low oral bioavailability and limited solubility** [6] [7]. Future work should focus on:

- **Drug Delivery Systems:** Exploring formulations like **nanostructured lipid carriers (NLCs)** to improve brain delivery and overall bioavailability [7].
- **Target Identification:** Further clinical studies are needed to identify precise targets and validate mechanisms in humans [6] [8].
- **Compound Optimization:** Medicinal chemistry efforts could optimize **engeletin**'s structure to enhance potency and pharmacokinetic properties [6].

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